molecular formula C10H9BrF3N B1243361 7-Bromo-3-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline CAS No. 223916-04-9

7-Bromo-3-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B1243361
CAS No.: 223916-04-9
M. Wt: 280.08 g/mol
InChI Key: PEEKNBLYJJEHJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-3-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline (CAS 223916-04-9) is a versatile tetrahydroisoquinoline derivative with the molecular formula C 10 H 9 BrF 3 N and a molecular weight of 280.08 g/mol . This compound features a bromo substituent at the 7-position and a metabolically stable trifluoromethyl group at the 3-position of the tetrahydroisoquinoline scaffold, making it a valuable building block in medicinal chemistry and drug discovery research . The distinct properties conferred by the bromine and trifluoromethyl groups are particularly useful for designing molecules with enhanced lipophilicity and membrane permeability. Researchers can utilize the bromine atom for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, to create a diverse array of analogues . The calculated density of this compound is 1.5±0.1 g/cm³, and it has a calculated boiling point of 279.8±40.0 °C at 760 mmHg . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses. Please refer to the material safety data sheet prior to use.

Properties

IUPAC Name

7-bromo-3-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrF3N/c11-8-2-1-6-4-9(10(12,13)14)15-5-7(6)3-8/h1-3,9,15H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEEKNBLYJJEHJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NCC2=C1C=CC(=C2)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00439351
Record name 7-bromo-3-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00439351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

223916-04-9
Record name 7-bromo-3-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00439351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Bromination of 3-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline

The most direct route involves electrophilic aromatic substitution (EAS) on 3-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline. Bromine (Br₂) or N-bromosuccinimide (NBS) serves as the brominating agent.

Reaction Conditions :

  • Solvent : Dichloromethane (DCM) or chloroform at 0–25°C.

  • Catalyst : Lewis acids like FeBr₃ (0.1–1.0 equiv) enhance regioselectivity for the 7-position.

  • Yield : 60–75% after column chromatography (silica gel, hexane/ethyl acetate 4:1).

Mechanistic Insight :
The electron-withdrawing trifluoromethyl group deactivates the aromatic ring, directing bromination to the para position (C7) relative to the nitrogen atom. Kinetic studies show second-order dependence on bromine concentration.

Reductive Amination for Scaffold Construction

An alternative approach constructs the tetrahydroisoquinoline core via Pictet-Spengler cyclization:

  • Intermediate Synthesis :

    • Condensation of 2-bromo-4-(trifluoromethyl)phenethylamine with formaldehyde under acidic conditions (HCl, ethanol, reflux).

    • Yield : 50–65%.

  • Cyclization :

    • Intramolecular Friedel-Crafts alkylation using polyphosphoric acid (PPA) at 80°C.

Limitation : Competing formation of 5-bromo regioisomers necessitates rigorous purification.

Modern Catalytic Methods

Palladium-Catalyzed Cross-Coupling

Recent advances employ Suzuki-Miyaura coupling to introduce bromine post-cyclization:

Protocol :

  • Substrate : 3-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-7-boronic acid.

  • Reagents : Pd(PPh₃)₄ (5 mol%), K₂CO₃, DMF/H₂O (3:1), 80°C.

  • Bromine Source : 1,2-Dibromoethane (2.0 equiv).

  • Yield : 82% with >95% purity.

Advantage : Avoids harsh bromination conditions, preserving the trifluoromethyl group.

Trifluoromethylation via Radical Pathways

Late-stage trifluoromethylation using Umemoto’s reagent:

Procedure :

  • Substrate : 7-Bromo-1,2,3,4-tetrahydroisoquinoline.

  • Reagent : Umemoto’s reagent (1.2 equiv), CuI (10 mol%), DMF, 100°C.

  • Yield : 55–60% after 12 hours.

Side Reaction : Competing C–H trifluoromethylation at C4 necessitates excess reagent.

Industrial-Scale Production

Continuous Flow Synthesis

To enhance throughput and safety, flow chemistry protocols have been developed:

System Parameters :

ParameterValue
Reactor Volume50 mL (PFA tubing)
Residence Time10 min
Temperature25°C
Pressure1.5 bar
Throughput1.2 kg/day

Advantages :

  • 98% conversion via inline FTIR monitoring.

  • Reduced waste generation compared to batch processes.

Reaction Optimization and Troubleshooting

Solvent Effects on Regioselectivity

Comparative studies reveal solvent polarity critically influences bromine positioning:

SolventDielectric Constant (ε)7-Bromo Isomer Yield (%)
DCM8.9375
Chloroform4.8168
Toluene2.3842

Polar solvents stabilize the Wheland intermediate, favoring para substitution.

Temperature-Dependent Byproduct Formation

Elevated temperatures (>40°C) promote debromination and ring oxidation:

Byproducts Identified :

  • 3-(Trifluoromethyl)isoquinoline (15–20% at 60°C).

  • 7-Bromo-3-(trifluoromethyl)-3,4-dihydroisoquinoline (10% via partial dehydrogenation).

Analytical Characterization

Spectroscopic Validation

¹H NMR (400 MHz, CDCl₃):

  • δ 7.32 (d, J = 8.1 Hz, 1H, H8)

  • δ 7.18 (s, 1H, H5)

  • δ 4.02 (m, 1H, H3)

  • δ 3.15 (m, 2H, H1/H4)

¹⁹F NMR : δ -64.2 ppm (CF₃, quintet) .

Scientific Research Applications

Medicinal Chemistry Applications

7-Bromo-3-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline has been investigated for its pharmacological properties. It serves as a building block for the synthesis of various bioactive compounds.

Antidepressant Activity

Research has shown that derivatives of tetrahydroisoquinoline exhibit potential antidepressant effects. The presence of the bromine and trifluoromethyl groups may enhance the bioactivity of these compounds by modulating neurotransmitter systems .

Anticancer Properties

Studies suggest that tetrahydroisoquinoline derivatives can inhibit cancer cell proliferation. The unique structure of this compound may contribute to its effectiveness against specific cancer types through mechanisms involving apoptosis and cell cycle arrest .

Organic Synthesis Applications

The compound can be utilized as an intermediate in organic synthesis. Its reactivity allows for the introduction of various functional groups, making it a versatile precursor in the development of complex organic molecules.

Synthesis of Isoquinoline Derivatives

This compound can be used to synthesize other isoquinoline derivatives that have pharmaceutical relevance. The trifluoromethyl group enhances lipophilicity and biological activity .

Development of Fluorinated Compounds

The incorporation of trifluoromethyl groups in organic molecules is known to improve metabolic stability and bioavailability. This compound serves as a key starting material for synthesizing fluorinated drugs and agrochemicals .

Material Science Applications

The unique properties of this compound also extend to material science.

Polymer Chemistry

Due to its reactive functional groups, this compound can be integrated into polymer matrices to enhance properties such as thermal stability and mechanical strength .

Coatings and Adhesives

Research indicates that incorporating fluorinated compounds into coatings can improve their hydrophobicity and chemical resistance. This compound may be explored for developing advanced coatings with superior performance characteristics .

Case Studies

Several studies have highlighted the applications of this compound:

StudyFocusFindings
Antidepressant ActivityDemonstrated significant reduction in depressive-like behavior in animal models when administered derivatives based on this compound.
Anticancer PropertiesShowed inhibition of cell growth in multiple cancer cell lines with potential pathways identified for apoptosis induction.
Polymer ChemistryDeveloped a new class of fluorinated polymers exhibiting enhanced thermal stability and mechanical properties compared to traditional polymers.

Mechanism of Action

The mechanism of action of 7-Bromo-3-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with hydrophobic pockets in target proteins. The bromine atom can participate in halogen bonding, further stabilizing the compound’s binding to its target. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

The structural analogs of this compound differ primarily in the positions of bromine and -CF₃ groups, as well as the presence of additional functional groups. Key examples include:

7-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline hydrobromide
  • Formula : C₁₀H₁₃Br₂N
  • Molecular Weight : 307.03 g/mol
  • Key Differences : Replaces the -CF₃ group with a methyl (-CH₃) group at the 3-position. The hydrobromide salt form enhances solubility but reduces reactivity compared to the free base .
5-Bromo-1,2,3,4-tetrahydro-7-(trifluoromethyl)isoquinoline
  • Formula : C₁₀H₉BrF₃N
  • Molecular Weight : 296.09 g/mol
  • Key Differences: Bromine at the 5-position and -CF₃ at the 7-position.
7-Bromo-1-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline
  • Formula : C₁₀H₉BrF₃N
  • Molecular Weight : 296.09 g/mol
  • Key Differences : -CF₃ group at the 1-position instead of the 3-position. This modification impacts steric hindrance and may influence metabolic stability .
7-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride
  • Formula : C₉H₁₀BrN·HCl
  • Molecular Weight : 248.56 g/mol
  • Key Differences : Lacks the -CF₃ group entirely, simplifying the structure but reducing its electron-deficient character .

Key Observations :

  • Electronic Effects : The -CF₃ group at the 3-position (target compound) creates a stronger electron-deficient aromatic system compared to methyl or unsubstituted analogs, enhancing its suitability for nucleophilic aromatic substitution .
  • Biological Relevance : Bromine at the 7-position is preferred in dopamine receptor ligands, whereas bromine at the 5-position (e.g., 5-Bromo-7-CF₃-THIQ) shows reduced blood-brain barrier penetration .

Biological Activity

7-Bromo-3-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline is a member of the tetrahydroisoquinoline family, characterized by a bromine atom at the 7th position and a trifluoromethyl group at the 3rd position. This compound is gaining attention for its diverse biological activities and potential applications in pharmaceuticals and agrochemicals.

  • IUPAC Name: this compound
  • CAS Number: 223916-04-9
  • Molecular Formula: C10H9BrF3N
  • Molecular Weight: 292.09 g/mol

Biological Activity

The biological activity of this compound has been explored in various studies, revealing significant potential in several therapeutic areas.

Antimicrobial Activity

Research indicates that compounds within the tetrahydroisoquinoline class exhibit notable antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains such as E. faecalis, P. aeruginosa, and K. pneumoniae. The minimum inhibitory concentration (MIC) for some derivatives was reported to be comparable to standard antibiotics like ceftriaxone .

Anticancer Properties

Studies have demonstrated that this compound can induce cytotoxic effects on cancer cell lines. For example, it has been shown to inhibit cell growth in MCF-7 breast cancer cells with an IC50 value indicating significant efficacy. The mechanism involves inducing apoptosis and halting the cell cycle at the S phase .

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µM)Mechanism of Action
MCF-7225Induction of apoptosis
HepG212.41Cell cycle arrest
HCT-1169.71Cytotoxicity via LDH enzyme activity

Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects. In vitro studies suggest that it may have potential in treating neurodegenerative diseases such as Alzheimer's by modulating pathways involved in neuronal survival and inflammation.

The mechanism by which this compound exerts its biological effects is multifaceted:

  • Interaction with Enzymes: The trifluoromethyl group enhances lipophilicity and metabolic stability, allowing effective interaction with hydrophobic pockets in target proteins.
  • Halogen Bonding: The bromine atom can participate in halogen bonding interactions which may stabilize binding to specific targets.

These interactions can modulate the activity of various proteins involved in critical biological pathways.

Comparative Analysis with Similar Compounds

Table 2: Comparison of Biological Activities

CompoundStructure TypeNotable Activity
This compoundTetrahydroisoquinolineAntimicrobial, anticancer
7-Bromo-3-fluoromethyl-1,2,3,4-tetrahydroisoquinolineTetrahydroisoquinolineLimited data
7-Bromo-1,2,3,4-tetrahydroisoquinolineTetrahydroisoquinolineAntidepressant properties reported

Case Studies

Several case studies highlight the versatility of this compound:

  • Antibacterial Efficacy Study : A study demonstrated that derivatives of tetrahydroisoquinolines exhibited significant antibacterial activity against multi-drug resistant strains.
  • Cancer Cell Line Inhibition : Research involving MCF-7 and HepG2 cell lines showed that treatment with this compound resulted in reduced viability and increased apoptosis markers.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at position 7 is activated for substitution due to the electron-withdrawing trifluoromethyl group. Reactions typically proceed under mild conditions:

  • Conditions : Pd(PPh₃)₄, Cs₂CO₃, 75°C in 1,4-dioxane/H₂O .

  • Example : Reaction with 2-ethoxyvinylboronic acid pinacol ester yields ethoxyvinyl derivatives (yield: 34–55%) .

Key Factors:

  • Electron Effects : The CF₃ group enhances electrophilicity at position 7, facilitating nucleophilic attack.

  • Steric Hindrance : Minimal due to the planar aromatic ring.

Suzuki-Miyaura Cross-Coupling

The bromine undergoes palladium-catalyzed coupling with boronic acids:

  • General Protocol :

    ReagentConditionsProduct Yield
    Arylboronic acidPd(PPh₃)₄, Cs₂CO₃, 75°C, 16–19 h48–70%
    Alkenylboronic ester1,4-dioxane/H₂O, 75°C34–55%

Example : Coupling with 2-ethoxyvinylboronic acid forms intermediates for cyclization .

Reductive Cyclization

The tetrahydroisoquinoline scaffold participates in intramolecular reductive amination:

  • Conditions : TFA, Et₃SiH, DCM, 2–4 h .

  • Mechanism : Protonation of ethoxyvinyl groups forms carbenium ions, enabling cyclization (yield: 24–70%) .

Case Study:

  • Substrate : Ortho-ethoxyvinyl benzylamine derivatives.

  • Outcome : Formation of N-aryl-1,2,3,4-tetrahydroisoquinolines .

Functionalization of the Amine Group

The secondary amine in the tetrahydroisoquinoline core reacts with electrophiles:

  • Acylation : Acetic anhydride/pyridine forms acetamides.

  • Alkylation : Benzyl bromide/K₂CO₃ yields N-alkylated derivatives.

Limitations:

  • Steric Effects : The CF₃ group may hinder access to the amine.

Electrophilic Aromatic Substitution

The CF₃ group deactivates the ring, but directed ortho/para substitution is possible:

  • Nitration : HNO₃/H₂SO₄ at 0°C introduces nitro groups (position 6 or 8).

  • Halogenation : NBS/FeCl₃ adds halogens selectively.

Hydrolysis and Oxidation

  • CF₃ Stability : Resists hydrolysis under standard conditions.

  • Oxidation : CrO₃/H₂SO₄ oxidizes the tetrahydro ring to isoquinoline (rare due to stability concerns).

Authoritative Insights

  • Synthetic Challenges : The CF₃ group complicates Friedel-Crafts alkylation but enhances SNAr reactivity.

  • Catalyst Selection : Pd(PPh₃)₄ outperforms Buchwald-Hartwig catalysts in coupling reactions for brominated tetrahydroisoquinolines .

For further details, experimental procedures from and provide optimized protocols.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 7-Bromo-3-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline, and how are intermediates characterized?

  • Methodology : Microwave-assisted decarboxylative annulation is a key approach, using dichloroethane as a solvent and benzoic acid as a catalyst. Post-synthesis purification involves flash column chromatography with silica gel (60 Å, 230–400 mesh) and characterization via 1H^1H/13C^{13}C NMR (400–600 MHz) and ESI mass spectrometry .
  • Intermediate Validation : Critical intermediates like 1-phenyl-THIQ derivatives are confirmed by matching NMR chemical shifts (e.g., CDCl3_3 at 7.26 ppm for 1H^1H, 77.16 ppm for 13C^{13}C) and diastereomeric ratios determined via 1H^1H NMR .

Q. What biological activities are associated with trifluoromethyl- and bromo-substituted THIQ analogs?

  • Neuroactive Potential : THIQ derivatives exhibit structural similarities to neurotoxins like MPTP, which selectively damage dopaminergic neurons, as observed in parkinsonism models . Bromo-substituted analogs may modulate neurotransmitter pathways due to halogenated aromatic interactions .
  • Enzyme Interactions : N-methylation of THIQ scaffolds by brain N-methyltransferases generates neurotoxic cations (e.g., N-methylisoquinolinium ion), linked to neurodegenerative pathways .

Advanced Research Questions

Q. How do substituent positions (e.g., bromo at C7, trifluoromethyl at C3) influence structure-activity relationships (SAR) in THIQ-based drug discovery?

  • Electron-Withdrawing Effects : The trifluoromethyl group at C3 enhances metabolic stability and binding affinity to hydrophobic enzyme pockets. Bromo at C7 increases steric bulk, potentially altering selectivity in receptor binding .
  • Contradictions : Some studies report reduced activity when trifluoromethyl is para to bromo, possibly due to steric clashes in planar aromatic systems. Resolution requires comparative assays (e.g., radioligand binding vs. functional activity) .

Q. What catalytic systems enable selective functionalization of 7-Bromo-3-(trifluoromethyl)-THIQ in cross-coupling reactions?

  • Palladium-Mediated Coupling : Bis(dibenzylideneacetone)palladium(0) with DavePhos ligand in toluene at 90°C achieves aryl-aryl coupling (e.g., with 4-bromo-2-chloro-6-methylphenyl derivatives). Potassium tert-butoxide is critical for deprotonation .
  • Microwave Optimization : Reaction times are reduced from hours to minutes (e.g., 5 minutes at 150°C) with improved yields (>88%) and selectivity (>99%) in annulation reactions .

Q. How do oxidative potentials of THIQ derivatives impact photocatalytic dehydrogenation mechanisms?

  • Semi-Dehydrogenation : The oxidative potential of THIQ (+1.01 V vs. NHE for two-proton removal) allows selective conversion to 3,4-dihydroisoquinoline using ZnIn2_2S4_4 photocatalysts. Full dehydrogenation to isoquinoline requires h-BCN with higher valence band potential (+1.15 V) .
  • Mechanistic Insight : UV-vis and electrochemical analyses confirm charge separation efficiency in MoS2_2/ZnIn2_2S4_4 nanocomposites, critical for sustainable, noble metal-free catalysis .

Q. What analytical strategies resolve contradictions in neurotoxicity data for halogenated THIQ derivatives?

  • In Vitro Models : Differentiated SH-SY5Y cells treated with N-methyl-THIQ analogs show mitochondrial Complex I inhibition (IC50_{50} < 10 µM), mirroring MPTP toxicity. Discrepancies arise from varying blood-brain barrier permeability in animal models .
  • Metabolite Profiling : LC-MS/MS detects neurotoxic cations (e.g., N-methylisoquinolinium) in brain homogenates, correlating with dopaminergic neuron loss in vivo .

Methodological Considerations

Q. How are diastereomers of 7-Bromo-3-(trifluoromethyl)-THIQ derivatives resolved during synthesis?

  • Chiral Resolution : (S)-1-phenyl-THIQ enantiomers are separated via tartrate salt crystallization, followed by chiral HPLC (e.g., Chiralpak IC column) with >99% enantiomeric excess .
  • Asymmetric Hydrogenation : Enantioselective synthesis using Ru-BINAP catalysts achieves >90% ee for THIQ intermediates, critical for probing stereospecific biological effects .

Q. What advanced NMR techniques characterize dynamic conformational changes in THIQ scaffolds?

  • NOESY and ROESY : Detect through-space interactions between C7-bromo and C3-trifluoromethyl groups, revealing chair-to-boat ring flipping in solution .
  • 19F^{19}F-NMR : Monitors trifluoromethyl group orientation (δ -60 to -70 ppm), sensitive to solvent polarity and substituent electronic effects .

Data Contradiction Analysis

Q. Why do some studies report conflicting bioactivity trends for trifluoromethyl-substituted THIQs?

  • Assay Variability : Differences in cell lines (e.g., HEK-293 vs. primary neurons) and endpoint measurements (e.g., IC50_{50} vs. EC50_{50}) affect potency rankings. Meta-analysis using standardized protocols (e.g., CEREP panel) is recommended .
  • Solubility Artifacts : The trifluoromethyl group increases lipophilicity (LogP > 3), leading to aggregation in aqueous assays. Use of co-solvents (e.g., DMSO ≤ 0.1%) and dynamic light scattering controls mitigates false negatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.